molecular formula C23H14ClNO3 B5335772 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide

3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide

Cat. No.: B5335772
M. Wt: 387.8 g/mol
InChI Key: KOHSPYVAMBRDJG-KPKJPENVSA-N
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Description

3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CDDA, is a synthetic derivative of anthracene, which is a polycyclic aromatic hydrocarbon. CDDA has been shown to possess various biological and pharmacological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. This compound has also been shown to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammation. This compound has also been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in some experiments.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of the potential applications of this compound in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde with anthracene-9,10-dione in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to yield the final product, this compound. This method has been reported to yield high purity and high yields of this compound.

Scientific Research Applications

3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection, this compound has been shown to protect against oxidative stress and neuronal damage. In anti-inflammatory therapy, this compound has been shown to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO3/c24-15-8-5-14(6-9-15)7-12-21(26)25-16-10-11-19-20(13-16)23(28)18-4-2-1-3-17(18)22(19)27/h1-13H,(H,25,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHSPYVAMBRDJG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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